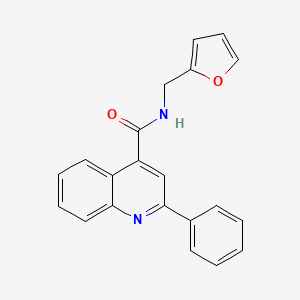

N-(2-furylmethyl)-2-phenyl-4-quinolinecarboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-2-phenyl-4-quinolinecarboxamide and related derivatives often involves complex organic reactions. A study on the synthesis of related quinolinecarboxamides through N-methylation of desmethyl precursors provides insight into potential synthesis pathways for this compound. These methods utilize carbon-11 labeling, demonstrating their relevance in the development of radioligands for imaging peripheral benzodiazepine type receptors with PET, offering a foundation for the synthesis of this compound (Matarrese et al., 2001).

Molecular Structure Analysis

The molecular structure of related quinoline-3-carboxamide derivatives has been thoroughly investigated. For instance, the crystal structure and conformation analysis of Linomide, a similar compound, have provided valuable insights into the structural aspects that could be applicable to this compound. These studies highlight the significance of molecular geometry in determining the compound's physical and chemical properties and its interactions with biological molecules (Dasari & Srikrishnan, 2002).

Chemical Reactions and Properties

Research on benzoquinolines, including reactions of similar furyl-containing quinoline derivatives, has shed light on the chemical reactions and properties of this compound. These studies detail the synthesis of new derivatives through various chemical reactions, providing insights into the compound's reactivity and potential for functionalization, which is crucial for its application in medicinal chemistry and materials science (Bakhite, 2000).

Physical Properties Analysis

The synthesis and characterization of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines, which share a similar structural motif with this compound, offer insights into the physical properties of such compounds. These include solubility, melting points, and stability, which are essential for understanding the compound's behavior in different environments (Yang et al., 2017).

Chemical Properties Analysis

Studies on the synthesis, purification, and mutagenicity of related quinoline compounds highlight the chemical properties of this compound. These include its potential biological activity, interaction with biological molecules, and stability under various conditions, which are critical for its application in drug development and other scientific fields (Snyderwine et al., 1987).

Wissenschaftliche Forschungsanwendungen

Antitumor Agents and DNA-Intercalation : A study by Atwell, Baguley, and Denny (1989) discusses the synthesis and evaluation of phenyl-substituted derivatives of quinolinecarboxamide for in vivo antitumor activity. These compounds were found to have potential as "minimal" DNA-intercalating antitumor agents, with some showing solid tumor activity (Atwell, Baguley, & Denny, 1989).

Potential Radioligands for Imaging : Matarrese et al. (2001) explored the labeling of quinoline-2-carboxamide derivatives for potential use as radioligands in imaging peripheral benzodiazepine receptors using positron emission tomography (PET). They found that these compounds could be promising for PBR imaging in vivo (Matarrese et al., 2001).

Synthesis Methods : Bobál et al. (2011) developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid, demonstrating an efficient approach using microwave irradiation (Bobál et al., 2011).

Biological Activity in Autoimmune Diseases : A study by Björk et al. (2009) identified human S100A9 as a target for quinoline-3-carboxamides in the treatment of autoimmune diseases. They found that these compounds inhibit interactions with certain receptors and have immunomodulatory activity, making them potential treatments for autoimmune diseases (Björk et al., 2009).

Molecular Modelling and Antitumor Drug Interactions : McKenna et al. (1989) conducted a study on molecular modelling of DNA-antitumor drug interactions. They found that the structural and energetic features of phenylquinoline-8-carboxamide compounds correlated well with their biological properties (McKenna et al., 1989).

Synthesis for Targeted Delivery of NO : Yang et al. (2017) synthesized compounds containing quinoline-2-carboxamides, potentially useful for targeted delivery of nitric oxide (NO) to biological sites such as tumors (Yang et al., 2017).

Functionalization and Labeling for NK-3 Receptor Antagonists : Bennacef et al. (2007) explored the functionalization of quinoline-4-carboxamide for labeling with carbon-11. This process was used for radiosynthesis of NK-3 receptor antagonists, important for in vivo studies using positron emission tomography (Bennacef et al., 2007).

Inhibitors of DNA Methylation : A study by Rilova et al. (2014) designed and synthesized quinoline-based SGI-1027 analogues as inhibitors of DNA methylation. They found that these compounds were potent against human DNMT3A and induced re-expression of a reporter gene, suggesting their potential in the treatment of leukemia (Rilova et al., 2014).

Wirkmechanismus

Target of Action

The primary target of N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide interacts with EGFR, inhibiting its activity

Biochemical Pathways

EGFR is part of several key biochemical pathways, including the MAPK, Akt, and JNK pathways . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can disrupt these pathways, potentially leading to reduced cell proliferation and increased cell death.

Pharmacokinetics

Similar compounds have been found to be metabolized by cytochrome p450 enzymes . This suggests that N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide may also be metabolized by these enzymes, which could affect its bioavailability and half-life.

Result of Action

The inhibition of EGFR by N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide can lead to a decrease in cell proliferation and an increase in cell death . This could potentially be beneficial in the treatment of cancers that are driven by overactive EGFR signaling.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c24-21(22-14-16-9-6-12-25-16)18-13-20(15-7-2-1-3-8-15)23-19-11-5-4-10-17(18)19/h1-13H,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHXBMMYGNHLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366896 | |

| Record name | N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5877-15-6 | |

| Record name | N-(furan-2-ylmethyl)-2-phenylquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![N-(2,4-difluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4631320.png)

![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)

![2-amino-6-[(cyanomethyl)thio]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B4631332.png)

![4-fluoro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4631347.png)

![3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B4631348.png)

![N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)

![3-allyl-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4631365.png)